molecular formula C17H19ClN2O4 B15190648 Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride CAS No. 102517-09-9

Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride

Cat. No.: B15190648
CAS No.: 102517-09-9
M. Wt: 350.8 g/mol
InChI Key: DTJDYZKBCFLGFP-UHFFFAOYSA-N
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Description

Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a furobenzodioxin moiety, and a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the furobenzodioxin intermediate. This intermediate is then reacted with piperazine derivatives under controlled conditions to form the final product. Common reagents used in these reactions include carboxylic acid chlorides and bases such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes or receptors involved in cell proliferation, leading to its anti-cancer effects. Molecular docking studies have shown its binding orientations in the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents.

    Furobenzodioxin derivatives: These compounds contain the furobenzodioxin moiety but have different functional groups attached.

Uniqueness

Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anti-cancer agent sets it apart from other similar compounds .

Properties

CAS No.

102517-09-9

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

(8-methylfuro[2,3-g][1,4]benzodioxin-7-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C17H18N2O4.ClH/c1-11-12-9-14-15(22-8-7-21-14)10-13(12)23-16(11)17(20)19-5-3-18(2)4-6-19;/h7-10H,3-6H2,1-2H3;1H

InChI Key

DTJDYZKBCFLGFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)N4CCN(CC4)C.Cl

Origin of Product

United States

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